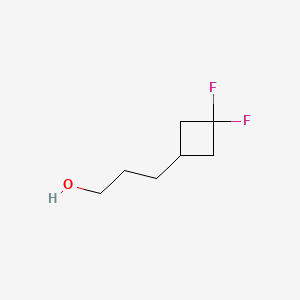

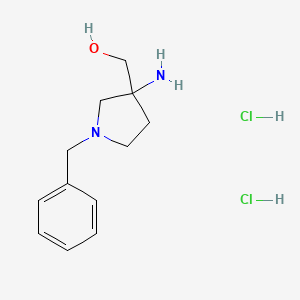

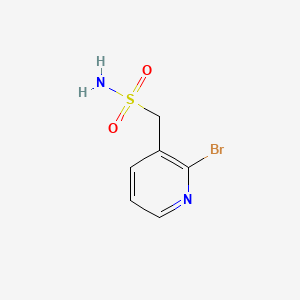

2-amino-3-methoxybenzene-1-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-amino-3-methoxybenzene-1-sulfonyl fluoride” is a chemical compound. It is a type of sulfonyl fluoride, which is a class of compounds that have been used in various applications in organic synthesis, chemical biology, drug discovery, and materials science . The compound has a molecular weight of 205.21 .

Synthesis Analysis

Sulfonyl fluorides can be synthesized through several methods. One approach involves the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Another method involves the use of sulfur-containing substrates, leading to the development of transition-metal-catalyzed processes based on palladium, copper, and nickel .Chemical Reactions Analysis

Sulfonyl fluorides are known for their reactivity and stability. They are used as electrophilic warheads by both medicinal chemists and chemical biologists . They are resistant to hydrolysis under physiological conditions, which has provided opportunities for synthetic chemists .Physical And Chemical Properties Analysis

Sulfonyl fluorides, including “this compound”, are known for their balance of reactivity and stability . They are resistant to hydrolysis under physiological conditions . The compound is a powder and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

2-amino-3-methoxybenzene-1-sulfonyl fluoride is widely used in scientific research. It is used as a reagent to test for the presence of free radicals in a reaction mixture, as a catalyst to promote the formation of desired products, and as a scavenger of free radicals. It is also used as a fluorescent probe to study the structure and dynamics of proteins and other biomolecules.

Mechanism of Action

Target of Action

Sulfonyl fluorides are known to interact with various biological targets, including proteins and enzymes, due to their electrophilic nature .

Mode of Action

Sulfonyl fluorides, in general, are known to act as electrophiles, reacting with nucleophilic sites in biological targets . The fluoride ion is a good leaving group, which facilitates the reaction with nucleophiles .

Biochemical Pathways

Sulfonyl fluorides can influence various biochemical processes due to their reactivity with a wide range of biological targets .

Pharmacokinetics

The pharmacokinetics of sulfonyl fluorides can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups .

Result of Action

Sulfonyl fluorides can cause various cellular effects due to their ability to modify proteins and other biological targets .

Action Environment

The action, efficacy, and stability of 2-amino-3-methoxybenzene-1-sulfonyl fluoride can be influenced by various environmental factors. These include the pH of the environment, the presence of competing nucleophiles, and the temperature .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-amino-3-methoxybenzene-1-sulfonyl fluoride in laboratory experiments is its low toxicity. The compound is not known to be toxic to humans or other organisms, and is generally considered to be safe for use in laboratory experiments. However, it should be noted that this compound is a strong oxidizing agent, and care should be taken to avoid contact with combustible materials.

Future Directions

There are a number of potential future directions for research on 2-amino-3-methoxybenzene-1-sulfonyl fluoride. These include further studies into the biochemical and physiological effects of the compound, as well as the development of new applications for this compound in scientific research. In addition, more research could be done to explore the potential of this compound as a therapeutic agent, and to understand the mechanism of action of the compound. Finally, further studies into the synthesis of this compound could lead to the development of more efficient and cost-effective methods for producing the compound.

Synthesis Methods

2-amino-3-methoxybenzene-1-sulfonyl fluoride is synthesized from a reaction between 2-amino-3-methoxybenzene-1-sulfonyl chloride and sodium fluoride. The reaction proceeds in two steps, with the first step being the formation of a salt, and the second step being the formation of this compound. The reaction is typically conducted in an organic solvent such as methanol, and is usually carried out at a temperature of around 60°C.

Safety and Hazards

The safety information for “2-amino-3-methoxybenzene-1-sulfonyl fluoride” includes several hazard statements: EUH029, H302, H312, H314, H332, H335 . These indicate that the compound can be hazardous if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage .

Properties

IUPAC Name |

2-amino-3-methoxybenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO3S/c1-12-5-3-2-4-6(7(5)9)13(8,10)11/h2-4H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZYTQPOFFAFQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)S(=O)(=O)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO3S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B6605406.png)

![2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B6605411.png)

![3-[2-(4-chlorophenyl)phenyl]piperazin-2-one](/img/structure/B6605419.png)

![1-[4-(1-aminoethyl)piperidin-1-yl]-2-cyclopropyl-2-(4-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B6605436.png)

![tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate](/img/structure/B6605450.png)

![(2S)-2-amino-3-[({[(2R)-1-ethoxy-3-[(3-{2-[(3-phenoxyphenyl)methoxy]phenyl}propanoyl)oxy]propan-2-yl]oxy}(hydroxy)phosphoryl)oxy]propanoic acid, trifluoroacetic acid](/img/structure/B6605493.png)